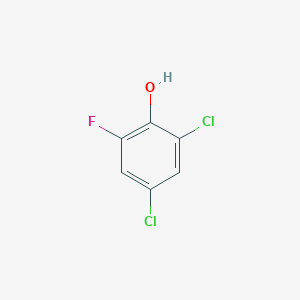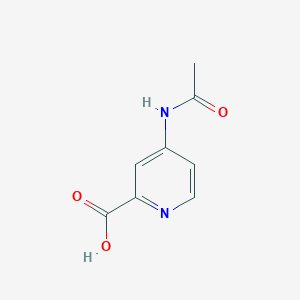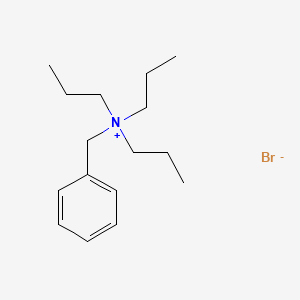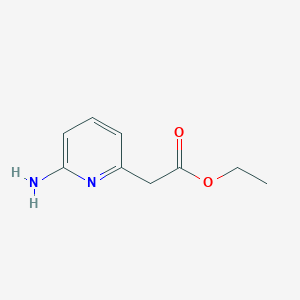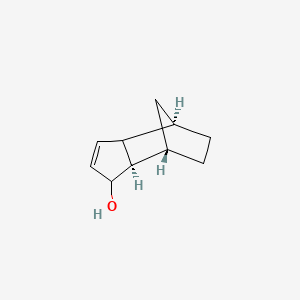
(4R,7S,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-méthanoindène-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,7S,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-ol is a complex organic compound with a unique bicyclic structure This compound is characterized by its hexahydroindenol core, which is a fused ring system containing both cyclohexane and cyclopentane rings
Applications De Recherche Scientifique
(4R,7S,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers or pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,7S,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps may include hydrogenation to reduce double bonds and functional group modifications to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like toluene or dichloromethane and catalysts such as palladium on carbon for hydrogenation.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,7S,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove any remaining double bonds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Mécanisme D'action
The mechanism of action of (4R,7S,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure may also play a role in its binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3aS,4R,7S,7aR)-4,7-dimethyl-octahydro-2-benzofuran-1,5-dione
- (3aR,4R,7S,7aR)-4,7-diphenyl-2-(2-propoxyphenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
Uniqueness
(4R,7S,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. Its bicyclic structure also differentiates it from other similar compounds, providing unique binding properties and applications.
Propriétés
Numéro CAS |
27137-33-3 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(1S,7R)-tricyclo[5.2.1.02,6]dec-4-en-3-ol |
InChI |
InChI=1S/C10H14O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h3-4,6-11H,1-2,5H2/t6-,7+,8?,9?,10?/m1/s1 |
Clé InChI |
HRWRJUVJOLBMST-LXWZSJDBSA-N |
SMILES |
C1CC2CC1C3C2C(C=C3)O |
SMILES isomérique |
C1C[C@H]2C[C@@H]1C3C2C(C=C3)O |
SMILES canonique |
C1CC2CC1C3C2C(C=C3)O |
Key on ui other cas no. |
103386-80-7 27137-33-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


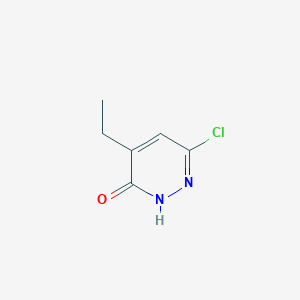
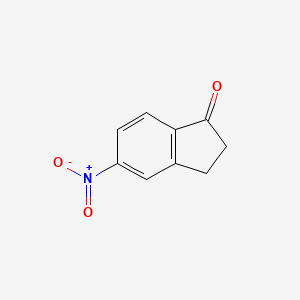
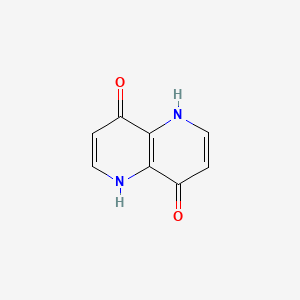
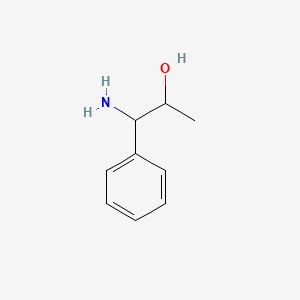

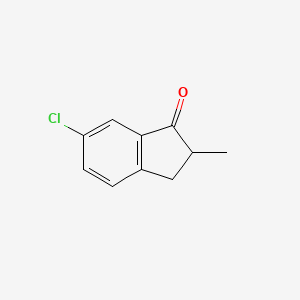
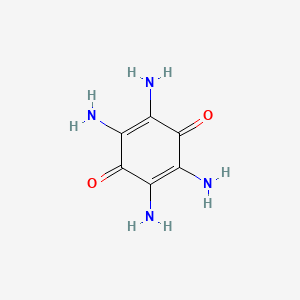
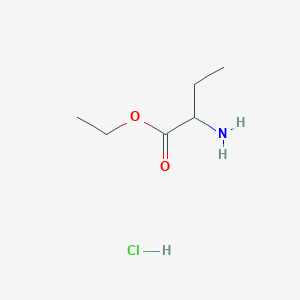
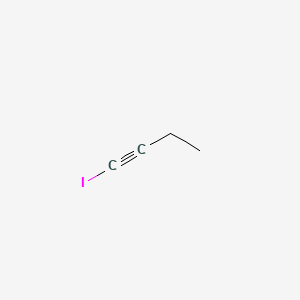
![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1590018.png)
